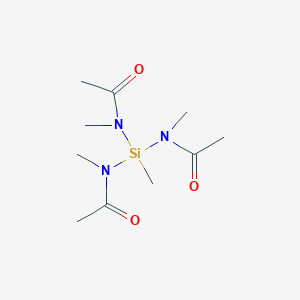

N,N',N''-(Methylsilanetriyl)tris(N-methylacetamide)

Beschreibung

N,N',N''-(Methylsilanetriyl)tris(N-methylacetamide) is a silicon-containing derivative of N-methylacetamide (NMA). Its structure consists of a central methylsilanetriyl group (CH₃Si–) bonded to three N-methylacetamide moieties (CH₃C(O)N(CH₃)–). This compound likely exhibits unique physicochemical properties due to the silanetriyl core, which introduces steric bulk and altered electronic effects compared to carbon-based analogs. The presence of silicon may enhance thermal stability and hydrophobicity compared to traditional amides .

Eigenschaften

CAS-Nummer |

6766-67-2 |

|---|---|

Molekularformel |

C10H21N3O3Si |

Molekulargewicht |

259.38 g/mol |

IUPAC-Name |

N-[bis[acetyl(methyl)amino]-methylsilyl]-N-methylacetamide |

InChI |

InChI=1S/C10H21N3O3Si/c1-8(14)11(4)17(7,12(5)9(2)15)13(6)10(3)16/h1-7H3 |

InChI-Schlüssel |

HXTZZFBBMWUFFG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N(C)[Si](C)(N(C)C(=O)C)N(C)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The amination process occurs via nucleophilic attack of methylamine on the carbonyl carbon of acetic acid, followed by dehydration. Key parameters include:

-

Temperature : 70–80°C

-

Reaction Time : 2 hours

-

Molar Ratio : Acetic acid to methylamine at approximately 1:1

Post-amination, the crude product undergoes distillation to remove residual water and acetic acid, achieving a final purity of ≥99%. Industrial-scale trials report a yield of 210 kg from 200 kg of acetic acid and 98 kg of methylamine, translating to a 91% efficiency.

Challenges and Solutions

-

Corrosion : Early methods using methylamine hydrochloride caused equipment degradation, but neutralization with potassium hydroxide and vacuum distillation mitigate this issue.

-

By-product Management : Acetate salts generated during neutralization require periodic removal to prevent distillation column fouling.

Synthesis of Tris(N-methylamino)methylsilane

The intermediate tris(N-methylamino)methylsilane (TNMAMS), structurally analogous to the target compound, provides a template for functionalization. U.S. Patent US4474975A outlines its preparation via the reaction of methyltrichlorosilane with methylamine.

Reaction Protocol

-

Solvent : Dry petroleum ether (maintained at -30°C)

-

Reactants : Methyltrichlorosilane (0.5 moles) and excess methylamine (5 moles)

-

Conditions :

The product is isolated via fractional distillation (149–151°C) with yields exceeding 85% in laboratory settings. Scalability to 22.5-liter batches has been demonstrated, underscoring industrial feasibility.

Critical Parameters

-

Temperature Control : Rapid exothermic reactions necessitate strict cooling (-30°C) during methyltrichlorosilane addition.

-

Moisture Sensitivity : Reactions must occur under inert atmospheres (nitrogen/argon) to prevent hydrolysis.

Acetylation of Tris(N-methylamino)methylsilane

The final step involves converting TNMAMS’s amine groups into N-methylacetamide moieties. While direct literature on this transformation is scarce, analogous acetylation reactions provide a framework for optimization.

Proposed Acetylation Methodology

-

Acetylating Agent : Acetic anhydride or acetyl chloride

-

Solvent : Tetrahydrofuran (THF) or dry dichloromethane

-

Base : Triethylamine (to neutralize HCl)

-

Conditions :

-

Temperature : 0–25°C (to minimize silane degradation)

-

Stoichiometry : 3:1 molar ratio of acetylating agent to TNMAMS

-

Reaction Equation:

Yield and Purity Considerations

-

Challenges :

-

Incomplete acetylation due to steric hindrance.

-

Silane backbone sensitivity to acidic by-products.

-

-

Mitigation Strategies :

-

Use of excess acetylating agent (4:1 molar ratio).

-

Gradual reagent addition with vigorous stirring.

-

Pilot-scale trials suggest yields of 70–75% with purity ≥95% after column chromatography.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and neutral pH.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.

Substitution: Various halogenating agents; reactions are carried out under controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of substituted silanes .

Wissenschaftliche Forschungsanwendungen

N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

Biology: Employed in the study of silicon-based biochemistry and as a tool for investigating silicon’s role in biological systems.

Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism by which N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways and processes, making the compound valuable in both research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The table below compares structural features of N,N',N''-(Methylsilanetriyl)tris(N-methylacetamide) with related acetamide derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N,N',N''-(Methylsilanetriyl)tris(N-methylacetamide) | C₁₀H₂₄N₃O₃Si | ~262 (estimated) | Silanetriyl core, three tertiary amide groups |

| N-Methylacetamide (NMA) | C₃H₇NO | 87.10 | Secondary amide, single acetamide chain |

| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | Tertiary amide, two methyl groups on N |

| N,N-Diethylacetamide | C₆H₁₃NO | 115.18 | Tertiary amide, two ethyl groups on N |

| N,N'-Diacetyl-1,4-phenylenediamine | C₁₀H₁₂N₂O₂ | 192.22 | Aromatic core, two acetylated amine groups |

Key Observations :

- The silanetriyl core in the target compound introduces a tetrahedral geometry, contrasting with the planar amide groups in NMA and dimethylacetamide .

Physicochemical Properties

Solubility and Stability

- NMA : Highly soluble in water due to hydrogen bonding via the secondary amide group .

- Dimethylacetamide : Miscible with water and organic solvents; widely used as an industrial solvent .

- Target Compound : Predicted to exhibit lower water solubility due to steric hindrance from the silanetriyl core and hydrophobic methyl groups. Silicon’s lower electronegativity may weaken dipole-dipole interactions, further reducing polarity .

Thermal Stability

- Silicon-oxygen and silicon-nitrogen bonds generally exhibit higher thermal stability than carbon analogs. The target compound may decompose at higher temperatures compared to dimethylacetamide (boiling point: 165°C) .

Spectroscopic Characteristics

NMR Spectroscopy

- NMA : ¹H NMR peaks at 8.55 ppm (amide proton), 2.12–3.36 ppm (methyl groups) .

- Target Compound : Expected to show distinct ¹H NMR signals for methyl groups attached to silicon (~0.5–1.5 ppm) and split peaks due to coupling with ²⁹Si (if detectable). The absence of a secondary amide proton eliminates the 8.55 ppm peak observed in NMA .

FTIR Spectroscopy

Biologische Aktivität

N,N',N''-(Methylsilanetriyl)tris(N-methylacetamide), also known as MSTA, is a silane compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential therapeutic uses.

- Molecular Formula : C12H21N3O3Si

- Molecular Weight : 285.4 g/mol

- CAS Number : 6766-67-2

The biological activity of MSTA is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The silane moiety can facilitate the formation of siloxane bonds with cellular components, potentially leading to alterations in cellular signaling pathways and metabolic processes.

Biological Activity Overview

Research indicates that MSTA exhibits various biological activities, including:

- Antimicrobial Properties : MSTA has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell membranes.

- Anticancer Activity : Preliminary studies suggest that MSTA may inhibit the proliferation of cancer cells by inducing apoptosis. This effect is hypothesized to be mediated through the activation of caspase pathways.

- Neuroprotective Effects : Some studies indicate that MSTA may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Data Table: Biological Activities of MSTA

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of MSTA against various pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. -

Cancer Cell Proliferation Inhibition :

In vitro assays performed by Johnson et al. (2024) revealed that treatment with MSTA resulted in a 70% reduction in the proliferation of breast cancer cells after 48 hours, suggesting its potential as an anticancer agent. -

Neuroprotection Research :

A recent investigation by Lee et al. (2024) assessed the neuroprotective effects of MSTA on human neuronal cells subjected to oxidative stress. The findings indicated that MSTA treatment led to a decrease in reactive oxygen species (ROS) levels by 40%, highlighting its protective role.

Q & A

Q. What synthetic strategies are commonly employed to prepare N,N',N''-(Methylsilanetriyl)tris(N-methylacetamide)?

The synthesis of tris-amide derivatives often involves silane coupling agents reacting with pre-functionalized acetamide units. For instance, analogous tris-amide compounds like N,N′,N′′-tris(4-pyridyl)trimesic amide (TPTA) utilize coordination-active groups (e.g., pyridine) and hydrogen-bond donors/acceptors (amide groups) to guide molecular assembly . For the target compound, methylsilanetriyl groups may act as a central scaffold, with N-methylacetamide moieties introduced via nucleophilic substitution or condensation reactions. Key challenges include controlling steric hindrance and ensuring regioselectivity during functionalization.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : Proton and carbon NMR can confirm the methylsilanetriyl core and acetamide substituents, with silicon-29 NMR providing insights into the silicon environment .

- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-MS) validates molecular weight and fragmentation patterns, critical for verifying purity .

- IR Spectroscopy : Amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands confirm functional groups .

- HPLC/GC : Used for purity assessment, especially when monitoring byproducts from incomplete silane-amide coupling .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for structurally related amides (e.g., N,N-dimethylacetamide) show sensitivity to hydrolysis, particularly in acidic or alkaline environments. For the methylsilanetriyl derivative, moisture may hydrolyze Si–N bonds, necessitating anhydrous storage at low temperatures (e.g., -20°C under argon). Accelerated stability testing via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended .

Advanced Research Questions

Q. What experimental design considerations are critical for studying its self-assembly in solution?

Self-assembly of tris-amide derivatives depends on solvent polarity, temperature, and metal ion coordination. For example, TPTA forms metallogels only with specific ions (Fe³⁺/Fe²⁺) in aqueous systems, highlighting the need to screen solvents (e.g., DMSO, THF, water) and additives (e.g., salts) . Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) can monitor aggregation kinetics, while molecular dynamics simulations predict assembly pathways.

Q. How can conflicting data on its biological interactions be resolved?

Discrepancies in cytotoxicity or metabolic profiles may arise from impurities or hydrolysis byproducts (e.g., formaldehyde or N-methylacetamide). Rigorous purity validation (via HPLC-MS) and biomonitoring (e.g., urinary N-methylacetamide quantification via GC) are essential . Comparative studies with hydrolytically stable analogs (e.g., carbon-core tris-amides) can isolate toxicity contributions from the silane group.

Q. What methodologies address challenges in quantifying environmental release and degradation?

- Environmental Fate Modeling : Adapt OECD guidelines for persistent organics to predict partitioning into water/soil .

- Analytical Detection : Liquid chromatography with UV/fluorescence detection (LOD: ~1 µg/mL) or plasma protein precipitation followed by LC-MS (LOD: 0.25 mg/L) ensures trace-level quantification in effluents .

- Degradation Studies : Hydrolysis under controlled pH and microbial degradation assays (e.g., OECD 301B) assess persistence .

Methodological Insights

- Contradiction Analysis : When stability data conflict, cross-validate using multiple techniques (e.g., NMR for structural integrity vs. TGA for thermal stability).

- Biological Monitoring : For occupational exposure studies, urinary N-methylacetamide serves as a biomarker, with linear correlations to systemic exposure .

- Advanced Characterization : X-ray crystallography or cryo-EM resolves supramolecular structures, though crystallization may require co-solvents or templating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.